Home > Products > Screening Compounds P128731 > (E)-N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE
(E)-N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE -

(E)-N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE

Catalog Number: EVT-4986789
CAS Number:
Molecular Formula: C19H16ClN3OS
Molecular Weight: 369.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

  • Compound Description: This paper discusses a series of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives synthesized and evaluated for their anticancer activity. The study highlights the potential of these compounds as anticancer agents, with some exhibiting promising activity against various cancer cell lines [].
  • Relevance: These compounds share the core 1,3,4-thiadiazole ring system with N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide. The variations lie in the substituents attached to the thiadiazole ring, specifically at the 2nd and 5th positions. This structural similarity suggests potential shared pharmacological properties and makes them relevant for understanding structure-activity relationships. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

  • Compound Description: This research focuses on synthesizing and evaluating the anticancer activity of novel N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides []. The study demonstrates the potential of these compounds as anticancer agents, particularly against specific cancer cell lines.
  • Relevance: These compounds, while containing the 1,3,4-thiadiazole ring system found in N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide, differ significantly in their overall structure. The presence of the sulfonamide and urea/thiourea functionalities introduces distinct chemical properties and potential biological activities, making them less structurally related compared to the N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. []

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

* **Compound Description:** This study explores the synthesis and anti-tubercular activity of coumarin-thiadiazole amides []. The research highlights the potential of these compounds as anti-tubercular agents and their synthesis using TBTU as a coupling reagent.* **Relevance:**  These derivatives share the 1,3,4-thiadiazole and benzamide moieties with  N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide. However, the presence of the coumarin (7-methyl-2-oxo-2H-chromen-4-yl) group at the 5th position of the thiadiazole ring introduces a significant structural difference.  This difference suggests potentially different pharmacological profiles compared to the target compound. [] [https://www.semanticscholar.org/paper/7ae794ca43d713d96247f5c4d3f77ab4959afce0](https://www.semanticscholar.org/paper/7ae794ca43d713d96247f5c4d3f77ab4959afce0)

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This work proposes a cost-effective approach for synthesizing a novel pyrazoline-bearing hybrid molecule containing 1,3,4-thiadiazole and dichloroacetic acid moieties []. The study investigates its anticancer activity using the NCI DTP protocol.
  • Relevance: While this compound shares the 1,3,4-thiadiazole core with N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide, the structural differences are significant. The presence of the pyrazoline, dichloroacetic acid, and other substituents leads to distinct chemical properties and potentially different biological activity profiles. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

* **Compound Description:** This research investigates the synthesis and in vitro anticancer assessment of a new series of 1,3,4-thiadiazole-based compounds []. The study highlights the potential of these compounds as anticancer agents, particularly against specific cancer cell lines.* **Relevance:** These derivatives, while containing the 1,3,4-thiadiazole and benzamide/benzothioamide moieties found in N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide, differ in the substituents attached to the thiadiazole. Specifically, the presence of a trifluoromethyl group at the 5th position of the thiadiazole ring in these derivatives distinguishes them structurally from the target compound. [] [https://www.semanticscholar.org/paper/d234ba76c35d7cf167d03fa13cc51ad58a653369](https://www.semanticscholar.org/paper/d234ba76c35d7cf167d03fa13cc51ad58a653369)

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

* **Compound Description:** This research focuses on discovering 2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide derivatives as potential anticancer agents through apoptosis induction via the caspase pathway []. The study highlights the efficacy of these compounds in inducing apoptosis and their potential as anticancer therapeutics.* **Relevance:** These derivatives share the 1,3,4-thiadiazole core with N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide. However, the trifluoromethyl group at the 5th position of the thiadiazole ring and the presence of a phenylacetamide group instead of the acrylamide moiety in the target compound distinguish their structures and potentially their pharmacological profiles. [] [https://www.semanticscholar.org/paper/8b9d34c637bf8e5c349efc8083c95baedc803df3](https://www.semanticscholar.org/paper/8b9d34c637bf8e5c349efc8083c95baedc803df3)

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

* **Compound Description:** This study involves the synthesis and in vitro cytotoxicity assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives against various cancer cell lines, including breast, prostate, and glioblastoma [].* **Relevance:**  This group of compounds shares the 1,3,4-thiadiazole core and a benzyl substituent on the thiadiazole ring with N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide. However, the presence of a thio-linker instead of a direct attachment of the benzyl group, the trifluoromethyl group on the phenylacetamide moiety, and the absence of the acrylamide group in the target compound differentiate their structures and potentially their biological activities. [] [https://www.semanticscholar.org/paper/fca04420eb566f03a86499d55402040f733710b2](https://www.semanticscholar.org/paper/fca04420eb566f03a86499d55402040f733710b2)

Properties

Product Name

(E)-N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE

IUPAC Name

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylprop-2-enamide

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

InChI

InChI=1S/C19H16ClN3OS/c1-13(11-14-5-3-2-4-6-14)18(24)21-19-23-22-17(25-19)12-15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,23,24)/b13-11+

InChI Key

ZVOSVSHFYGMMTH-ACCUITESSA-N

SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.